

The History and Discovery of Triphenylaluminum: An In-depth Technical Guide

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Compound of Interest

Compound Name: Aluminum, triphenyl-

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Abstract

Triphenylaluminum ($(\text{C}_6\text{H}_5)_3\text{Al}$), a pivotal organoaluminum compound, has played a significant role in the advancement of organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and characterization of triphenylaluminum. It details key experimental protocols for its preparation, presents its physicochemical properties in structured tables, and illustrates its utility, particularly as a co-catalyst in Ziegler-Natta polymerization, through detailed diagrams. This document serves as an in-depth resource for researchers and professionals engaged in chemical and pharmaceutical sciences.

Introduction

Triphenylaluminum, a colorless crystalline solid, is a dimeric organoaluminum compound with the formula $\text{Al}_2(\text{C}_6\text{H}_5)_6$. Its discovery and subsequent study have been instrumental in the development of organometallic chemistry. As a potent Lewis acid and a precursor to other organoaluminum reagents, it has found widespread application in various chemical transformations, most notably in the stereospecific polymerization of olefins. This guide will delve into the historical milestones, synthetic methodologies, structural elucidation, and key applications of this remarkable compound.

History and Discovery

The journey of organoaluminum chemistry began in the 19th century, but it was in the mid-20th century that significant progress was made, leading to the synthesis and understanding of compounds like triphenylaluminum.

- 1859: The first organoaluminum compound, ethylaluminum sesquiodide ($(\text{C}_2\text{H}_5)_3\text{Al}_2\text{I}_3$), was synthesized by Hallwachs and Schafarik. This discovery laid the groundwork for the field of organoaluminum chemistry.
- Early 20th Century: Early attempts to synthesize triorganoaluminum compounds were made by chemists such as Friedel and Crafts, Hilpert and Grüttner, and Gilman and Marple. However, these efforts often resulted in the isolation of impure, resinous materials.
- 1950s: The field of organoaluminum chemistry was revolutionized by the work of Karl Ziegler and his colleagues. Their development of the "direct synthesis" of trialkylaluminum compounds from aluminum, hydrogen, and alkenes, and their subsequent application in olefin polymerization, earned Ziegler the Nobel Prize in Chemistry in 1963.[\[1\]](#)
- 1951: The first successful synthesis of triphenylaluminum was reported.
- 1957: Wittig and Wittenberg reported the synthesis of crystalline triphenylaluminum in a 43% yield by reacting phenyllithium with aluminum chloride.[\[2\]](#)

Synthesis of Triphenylaluminum

Several methods have been developed for the synthesis of triphenylaluminum. The choice of method often depends on the desired purity, scale, and available starting materials.

From Diphenylmercury and Aluminum

This is a classic and reliable method for preparing high-purity triphenylaluminum.

Experimental Protocol:

- Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is thoroughly dried and flushed with dry, oxygen-free nitrogen.

- **Reaction:** To the flask are added 10.8 g (0.4 gram-atom) of aluminum foil (cut into small pieces) and 107.1 g (0.3 mol) of diphenylmercury. 250 mL of dry xylene is then added as the solvent.
- **Reflux:** The reaction mixture is heated to reflux (approximately 140-145 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the aluminum foil and the formation of a gray precipitate of mercury.
- **Isolation:** The hot reaction mixture is filtered through a heated, coarse-porosity fritted-glass funnel to remove the precipitated mercury. The filtrate is then cooled to room temperature and subsequently to 0 °C to crystallize the triphenylaluminum.
- **Purification:** The crystalline product is collected by filtration under a nitrogen atmosphere, washed with cold, dry pentane, and dried under vacuum.

From Phenylmagnesium Bromide and Aluminum Trichloride

The Grignard reaction provides a more accessible route to triphenylaluminum, avoiding the use of highly toxic mercury compounds.

Experimental Protocol:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, 24.3 g (1.0 mol) of magnesium turnings are placed. A solution of 157 g (1.0 mol) of bromobenzene in 500 mL of anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is maintained at a gentle reflux until all the magnesium has reacted.
- **Reaction with Aluminum Trichloride:** A solution of 44.5 g (0.33 mol) of anhydrous aluminum trichloride in 200 mL of anhydrous diethyl ether is prepared in a separate flask. This solution is then added slowly to the freshly prepared phenylmagnesium bromide solution with vigorous stirring and cooling in an ice bath.
- **Work-up:** After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then refluxed for 2 hours. The mixture is then cooled, and the precipitated magnesium salts are removed by filtration under a nitrogen atmosphere.

- Isolation: The diethyl ether is removed from the filtrate by distillation under reduced pressure to yield crude triphenylaluminum.
- Purification: The crude product can be purified by recrystallization from a mixture of toluene and hexane.

From Phenyllithium and Aluminum Chloride

This method, reported by Wittig and Wittenberg, provides a good yield of crystalline triphenylaluminum.^[2]

Experimental Protocol:

- Phenyllithium Preparation: A solution of phenyllithium in diethyl ether is prepared by the reaction of bromobenzene or chlorobenzene with lithium metal.
- Reaction: To a stirred solution of 0.1 mol of phenyllithium in diethyl ether, a solution of 4.4 g (0.033 mol) of anhydrous aluminum trichloride in 50 mL of diethyl ether is added dropwise at room temperature.
- Isolation: A white precipitate of lithium chloride forms immediately. The reaction mixture is stirred for an additional hour, and then the precipitate is removed by filtration under an inert atmosphere.
- Purification: The ether is removed from the filtrate under vacuum, and the resulting solid is recrystallized from benzene or toluene to afford crystalline triphenylaluminum.

Physicochemical Properties and Characterization

Triphenylaluminum is a white, crystalline solid that is highly reactive towards air and moisture. It exists as a dimer in the solid state and in non-coordinating solvents.

Table 1: Physical and Chemical Properties of Triphenylaluminum

Property	Value
Molecular Formula	C ₁₈ H ₁₅ Al
Molar Mass	258.29 g/mol
Appearance	White crystalline solid
Melting Point	237 °C
Boiling Point	Sublimes at 240 °C (1 mmHg)
Solubility	Soluble in aromatic hydrocarbons (benzene, toluene), ethers; reacts with water and alcohols.
Structure	Dimeric (Al ₂ (C ₆ H ₅) ₆) in the solid state

Crystal Structure

The crystal structure of dimeric triphenylaluminum (Al₂(C₆H₅)₆) has been determined by X-ray diffraction. The two aluminum atoms are bridged by two phenyl groups, with the aluminum atoms adopting a distorted tetrahedral geometry.

Table 2: Selected Bond Lengths and Angles in Dimeric Triphenylaluminum

Parameter	Value
Al-C (terminal)	~1.96 Å
Al-C (bridging)	~2.14 Å
Al...Al distance	~2.70 Å
C(terminal)-Al-C(terminal) angle	~115°
C(bridging)-Al-C(bridging) angle	~102°
Al-C(bridging)-Al angle	~75°

In the presence of Lewis bases such as tetrahydrofuran (THF), the dimer is cleaved to form monomeric adducts, for example, (C₆H₅)₃Al·THF.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of triphenylaluminum exhibits characteristic absorption bands for the phenyl groups.

Table 3: Characteristic IR Absorptions of Triphenylaluminum

Wavenumber (cm ⁻¹)	Assignment
~3050	Aromatic C-H stretching
~1580	Aromatic C=C stretching
~1070	In-plane C-H bending
~730, ~695	Out-of-plane C-H bending
Below 600	Al-C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing triphenylaluminum and its complexes. The chemical shifts of the phenyl protons and carbons can provide information about the electronic environment of the aluminum center. Due to the dynamic exchange of bridging and terminal phenyl groups in solution, the NMR spectra can be temperature-dependent.

Applications in Organic Synthesis

Triphenylaluminum is a versatile reagent in organic synthesis, primarily utilized as a Lewis acid and as a source of phenyl anions.

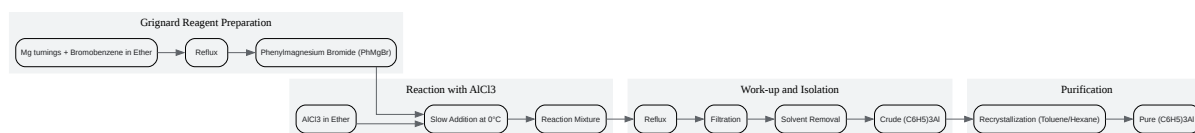
Co-catalyst in Ziegler-Natta Polymerization

One of the most significant applications of triphenylaluminum is as a co-catalyst, typically with a transition metal compound (e.g., titanium tetrachloride), in the Ziegler-Natta polymerization of olefins like ethylene and propylene.^[1] The organoaluminum compound activates the transition metal catalyst, forming the active sites for polymerization.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of triphenylaluminum via the Grignard route.

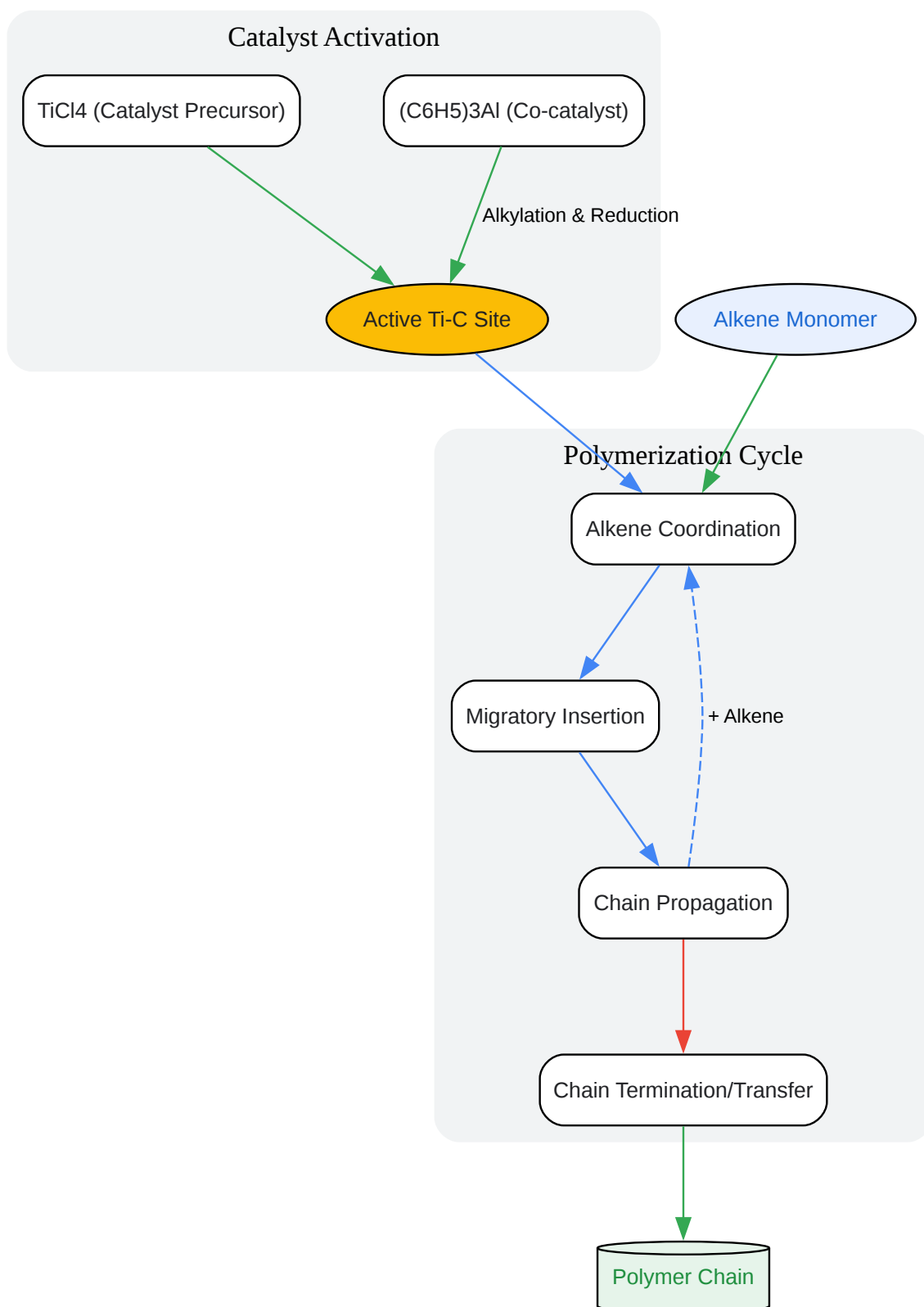


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Caption: Workflow for the synthesis of triphenylaluminum via the Grignard method.

Ziegler-Natta Polymerization Pathway

The following diagram illustrates the key steps in the Ziegler-Natta polymerization of an alkene, where an organoaluminum compound like triphenylaluminum acts as a co-catalyst to activate the titanium catalyst.



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Caption: Simplified signaling pathway of Ziegler-Natta polymerization.

Safety and Handling

Triphenylaluminum is a pyrophoric solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. Appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, must be worn.

Conclusion

Triphenylaluminum has a rich history and continues to be a compound of significant interest in both academic and industrial research. Its synthesis, while requiring careful handling, is well-established through several reliable methods. The unique structural and electronic properties of triphenylaluminum, particularly its ability to form dimeric structures and act as a potent Lewis acid, have cemented its role as a valuable reagent in organic synthesis and a crucial component in polymerization catalysis. This guide has provided a detailed overview of the core aspects of triphenylaluminum chemistry, offering a valuable resource for professionals in the field.

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